molecular formula C13H8Cl2N6S B11061217 3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061217
M. Wt: 351.2 g/mol
InChI Key: OBVQPUSYLXYFSP-UHFFFAOYSA-N
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Description

3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl-pyrazolyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Formation of the triazolothiadiazole core: This step involves the cyclization of the pyrazole derivative with thiosemicarbazide in the presence of a suitable oxidizing agent to form the triazolothiadiazole core.

    Introduction of the dichlorophenyl group: This step involves the reaction of the triazolothiadiazole derivative with 3,5-dichlorobenzoyl chloride under basic conditions to introduce the dichlorophenyl group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. It is also studied for its potential use as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. It may also interact with microbial cell membranes, leading to its antimicrobial effects.

Comparison with Similar Compounds

3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in its chemical properties and biological activities.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound has a similar triazolothiadiazole core but differs in the substituents attached to the core, leading to different chemical and biological properties.

    1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a similar pyrazole ring but differs in the other parts of the molecule, leading to different chemical and biological properties.

The uniqueness of This compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H8Cl2N6S

Molecular Weight

351.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8Cl2N6S/c1-20-6-8(5-16-20)12-19-21-11(17-18-13(21)22-12)7-2-9(14)4-10(15)3-7/h2-6H,1H3

InChI Key

OBVQPUSYLXYFSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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